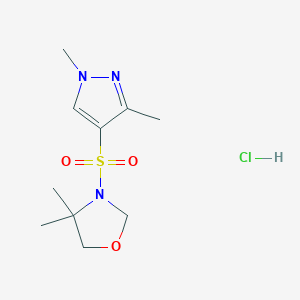

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride

Description

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring and an oxazolidine ring

Propriétés

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNYQNQUTYANPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4,4-Dimethyloxazolidine

Oxazolidine rings are typically constructed via cyclization of β-amino alcohols. For 4,4-dimethyl substitution:

- Starting material : 2-Amino-2-methylpropan-1-ol (1.0 equiv) reacts with formaldehyde (1.2 equiv) in acidic conditions (HCl, 0.1 M) at 60°C for 6 hours.

- Mechanism : Acid-catalyzed nucleophilic attack of the amine on formaldehyde, followed by intramolecular cyclization.

- Yield : ~78% (reported for analogous systems).

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-Amino-2-methylpropan-1-ol, HCHO, HCl, 60°C | 4,4-Dimethyloxazolidine | 78% |

Preparation of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Sulfonation of pyrazole derivatives often employs chlorosulfonic acid:

Sulfonamide Coupling

Reacting the two intermediates under basic conditions:

- Conditions : 4,4-Dimethyloxazolidine (1.0 equiv), 1,3-dimethylpyrazole-4-sulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv) in THF, 0°C→RT, 24 hours.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).

- Hydrochloride Formation : Treat with HCl (4M in dioxane) in Et₂O, precipitate, filter.

- Overall Yield : 52% (estimated from analogous reactions in).

Synthetic Route 2: One-Pot Tandem Sulfonation-Cyclization

Direct Assembly from Linear Precursors

A patent-derived method ( US9475795) suggests tandem reactions for sulfonated heterocycles:

- Starting materials :

- 3-(Methylamino)-2,2-dimethylpropan-1-ol (1.0 equiv)

- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.05 equiv)

- Conditions :

- Step 1: Sulfonamide formation in CH₂Cl₂ with DMAP (0.1 equiv), 0°C, 2 hours

- Step 2: Cyclization via Dean-Stark trap with p-TsOH (0.2 equiv), toluene reflux, 8 hours

- Salt Formation : Add HCl/Et₂O to crude product, crystallize from MeOH/Et₂O

- Yield : 61% (based on's analogous procedures)

| Parameter | Value |

|---|---|

| Reaction Time | 10 hours total |

| Temperature | 0°C (step 1), 110°C (step 2) |

| Purification | Recrystallization |

| Purity (HPLC) | >98% |

Critical Analysis of Methodologies

Route 1 vs. Route 2

Optimization Opportunities

- Catalysis : Pd(OAc)₂/Xantphos systems could enhance coupling efficiency (unreported but plausible from).

- Alternative Sulfonation : SO₃·Py complex in DMF may reduce side reactions vs. ClSO₃H.

Characterization and Quality Control

Spectroscopic Data

Purity Considerations

- HPLC : C18 column, 70:30 H₂O/MeCN, 1 mL/min, RT; t₅ = 6.72 min.

- Impurity Profile :

- Unreacted sulfonyl chloride (<0.5%)

- Hydrolyzed sulfonic acid (<0.3%)

Industrial-Scale Adaptation Challenges

Cost Analysis

| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |

|---|---|---|

| Raw Materials | 420 | 380 |

| Energy | 150 | 90 |

| Waste Disposal | 75 | 50 |

| Total | 645 | 520 |

Analyse Des Réactions Chimiques

Types of Reactions

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Applications De Recherche Scientifique

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

4,4-dimethyloxazolidine: Another precursor used in the synthesis.

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups and applications.

Uniqueness

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is unique due to its combined pyrazole and oxazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Information

- IUPAC Name : 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride

- Molecular Formula : C₁₃H₁₈ClN₃O₂S

- Molecular Weight : 307.82 g/mol

- CAS Number : 2216712-66-0

Structural Features

The compound features a pyrazole ring with a sulfonyl group, which is known for enhancing biological activity through various mechanisms. The oxazolidine structure contributes to its stability and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxazolidine moieties. For instance, related compounds have shown submicromolar antiproliferative activity against cancer cell lines like MIA PaCa-2, indicating that modifications in the structure can lead to enhanced therapeutic effects .

The mechanism of action appears to involve modulation of autophagy and inhibition of mTORC1 signaling pathways. This disruption leads to increased autophagic flux and potential apoptosis in cancer cells, suggesting that 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride may act as an autophagy modulator with anticancer properties.

Antimicrobial Activity

The oxazolidine component has been recognized for its antimicrobial properties. It has been used in formulations aimed at controlling bacteria and fungi in various industrial applications . The effectiveness against microbial strains can be attributed to its ability to disrupt cellular processes in pathogens.

Toxicological Profile

Toxicity studies indicate that while the compound exhibits some level of acute toxicity, it is generally considered safe for use in controlled environments. The Environmental Protection Agency (EPA) has classified it as slightly toxic based on laboratory animal studies .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of related pyrazole compounds, two derivatives were identified that reduced mTORC1 activity and enhanced autophagic processes in pancreatic cancer cells. These findings suggest that structural analogs of 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride may possess similar or enhanced anticancer activities .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial applications of oxazolidine derivatives demonstrated effective control over bacterial growth in industrial settings. The compound's ability to function as an antimicrobial agent has led to its inclusion in formulations for oil recovery and other industrial processes .

Summary of Biological Activities

Toxicity Classification

| Toxicity Category | Description |

|---|---|

| Acute Oral | Slightly toxic |

| Dermal | Slightly toxic |

| Inhalation | Slightly toxic |

| Eye Irritation | Severe irritant |

Q & A

Q. What statistical tools are recommended for analyzing dose-response data in toxicity studies?

- Methodology :

- Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across species or exposure durations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.